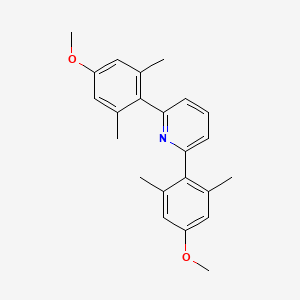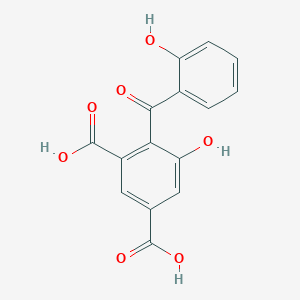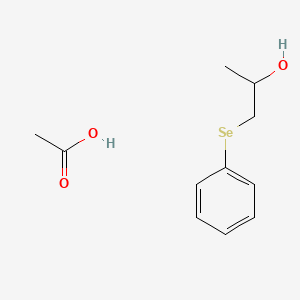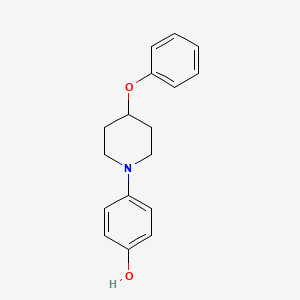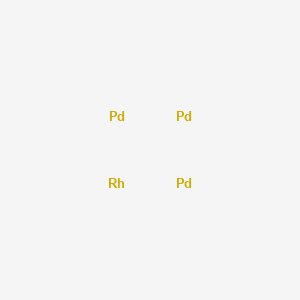
Palladium--rhodium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–rhodium (3/1) is a compound consisting of palladium and rhodium in a 3:1 ratio. Both palladium and rhodium belong to the platinum group metals, known for their exceptional catalytic properties. This compound is particularly significant in various industrial and scientific applications due to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of palladium–rhodium (3/1) can be achieved through various methods, including co-precipitation, sol-gel methods, and chemical reduction. One common approach involves the reduction of palladium and rhodium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of palladium–rhodium (3/1) often involves the use of high-temperature reduction processes. The metals are dissolved in a suitable solvent, followed by the addition of a reducing agent. The resulting mixture is then subjected to high temperatures to facilitate the reduction and formation of the compound. This method ensures high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Palladium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s catalytic properties, making it an effective catalyst in numerous chemical processes.
Common Reagents and Conditions:
Oxidation: Palladium–rhodium (3/1) can catalyze oxidation reactions using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur under mild conditions, making them suitable for sensitive substrates.
Reduction: The compound is also effective in reduction reactions, often using hydrogen gas or other reducing agents. These reactions are commonly conducted at elevated temperatures and pressures.
Substitution: Palladium–rhodium (3/1) can facilitate substitution reactions, particularly in organic synthesis. Common reagents include halides and organometallic compounds, with reactions occurring under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines.
Aplicaciones Científicas De Investigación
Palladium–rhodium (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Biology: In biological research, palladium–rhodium (3/1) is used in the development of biosensors and imaging agents due to its unique optical properties.
Industry: Palladium–rhodium (3/1) is used in the production of fine chemicals, petrochemicals, and in environmental remediation processes.
Mecanismo De Acción
The mechanism of action of palladium–rhodium (3/1) involves its ability to facilitate electron transfer processes, making it an effective catalyst. The compound interacts with molecular targets such as organic substrates, facilitating reactions through the formation of intermediate complexes. These interactions often involve the activation of C-H, C-C, and C-O bonds, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Palladium–platinum (3/1): Similar to palladium–rhodium (3/1), this compound is used in catalytic applications but has different reactivity and selectivity profiles.
Rhodium–platinum (3/1): This compound also exhibits catalytic properties but is often used in different industrial processes compared to palladium–rhodium (3/1).
Palladium–ruthenium (3/1): Known for its catalytic efficiency in hydrogenation reactions, this compound is another alternative with distinct properties.
Uniqueness: Palladium–rhodium (3/1) is unique due to its specific catalytic properties, which make it highly effective in a range of chemical reactions. Its ability to facilitate both oxidation and reduction reactions under mild conditions sets it apart from other similar compounds.
Propiedades
Número CAS |
691013-45-3 |
|---|---|
Fórmula molecular |
Pd3Rh |
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
palladium;rhodium |
InChI |
InChI=1S/3Pd.Rh |
Clave InChI |
GGCSAGMROFJPOM-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
